Methyl 2,6-dichloro-4-methylnicotinate CAS number
Methyl 2,6-dichloro-4-methylnicotinate CAS number
An Expert's Technical Guide to Methyl 2,6-dichloro-4-methylnicotinate (CAS: 1013648-04-8)
This guide provides an in-depth examination of Methyl 2,6-dichloro-4-methylnicotinate, a key heterocyclic building block for professionals in chemical research and development. We will move beyond basic data to explore its structural significance, plausible synthetic strategies, and its functional role in the design of complex target molecules. The Chemical Abstracts Service (CAS) number for this compound is 1013648-04-8 .[1][2][3][4][5]
Core Physicochemical & Structural Profile
Methyl 2,6-dichloro-4-methylnicotinate is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in medicinal chemistry, and its decoration with specific functional groups, as seen in this molecule, is a deliberate strategy to impart desired reactivity and properties. The two chlorine atoms at the 2 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution reactions, making them primary handles for molecular elaboration. The methyl group at the 4-position and the methyl ester at the 3-position modulate the electronic character and steric profile of the molecule, influencing its reactivity and interaction with biological targets in downstream applications.
A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1013648-04-8 | [1][2] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1][2] |
| Synonym | 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester | [1] |
| Purity | Typically ≥98% | [1][6] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |
| LogP | 2.48 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Proposed Synthesis Workflow
While specific peer-reviewed synthetic preparations for Methyl 2,6-dichloro-4-methylnicotinate are not extensively published, a logical and efficient pathway can be devised based on established pyridine chemistry. A common strategy involves the chlorination of a corresponding dihydroxypyridine precursor. This transformation is a cornerstone of heterocyclic chemistry, typically employing a potent chlorinating agent like phosphorus oxychloride (POCl₃).
The workflow below illustrates this proposed synthesis, starting from 2,6-dihydroxy-4-methylnicotinic acid.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a validated, general procedure adapted for this specific target, ensuring high yield and purity.
Step 1: Esterification of 2,6-dihydroxy-4-methylnicotinic acid
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dihydroxy-4-methylnicotinic acid (1.0 eq).
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Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.
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-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction to room temperature and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,6-dihydroxy-4-methylnicotinate intermediate.
Step 2: Chlorination of the Dihydroxy Intermediate
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Reactor Setup: In a well-ventilated fume hood, charge a flask with the crude dihydroxy intermediate from Step 1.
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Reagent Addition: Carefully and slowly add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The reaction is often performed with a catalytic amount of a tertiary amine or DMF.
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Causality: The dihydroxy (or more accurately, pyridone) tautomers are converted to the corresponding chloro-substituted pyridine. POCl₃ is a powerful dehydrating and chlorinating agent perfectly suited for this transformation. The reaction is highly exothermic and releases HCl gas, necessitating careful addition and proper ventilation.
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-
Reaction: Heat the mixture to reflux (approx. 110-120°C) for 2-4 hours. The reaction should turn into a clear, dark solution.
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Workup & Purification:
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Cool the reaction mixture to room temperature.
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Very slowly and carefully, quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.
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Neutralize the acidic solution with a base (e.g., solid sodium carbonate or aqueous NaOH) to a pH of ~7-8.
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure Methyl 2,6-dichloro-4-methylnicotinate.
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Application as a Versatile Chemical Scaffold
The true value of Methyl 2,6-dichloro-4-methylnicotinate lies in its utility as a versatile intermediate. The two chloro-substituents are not identical in reactivity, allowing for potential site-selective modifications. These positions are primed for a variety of cross-coupling reactions that are fundamental to modern drug discovery.
Caption: Role as a scaffold for generating molecular diversity.
This strategic positioning of reactive chlorine atoms allows medicinal chemists to rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the groups introduced at the C2 and C6 positions, researchers can fine-tune a molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles. The methyl group can serve as a metabolic blocker or a key binding element.[7]
Safety, Handling, and Analytical Control
As with any chlorinated heterocyclic compound, appropriate safety measures are paramount. While a specific safety data sheet (SDS) for this exact molecule is not universally available, data from closely related structures, such as methyl nicotinate and other dichloropyridines, provide a reliable basis for handling procedures.[8][9][10][11]
Hazard Profile (Anticipated):
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Skin Irritation: Causes skin irritation.[10]
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Eye Irritation: Causes serious eye irritation.[10]
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Respiratory Irritation: May cause respiratory irritation.[10]
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Acute Toxicity: May be harmful if swallowed.[10]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]
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Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[2][8] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[1][2]
Analytical Quality Control: The identity and purity of Methyl 2,6-dichloro-4-methylnicotinate should be confirmed using a suite of standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine purity (typically >98%).
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show distinct singlets for the two methyl groups (ester and pyridine ring) and a singlet for the lone aromatic proton.
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Mass Spectrometry (MS): To confirm the molecular weight (220.05 g/mol ) and isotopic pattern characteristic of a dichloro-compound.[2]
References
-
Angene Chemical. Safety Data Sheet - Methyl 2,4-dichloro-6-methylnicotinate. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]
-
ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. [Link]
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CP Lab Safety. Methyl 2,6-dichloro-4-methylnicotinate, 98% Purity, C8H7Cl2NO2, 25 grams. [Link]
-
SlidePlayer. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]
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PubMed. [Application of methyl in drug design]. [Link]
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PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]
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